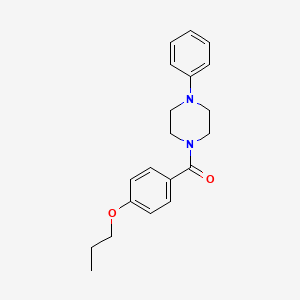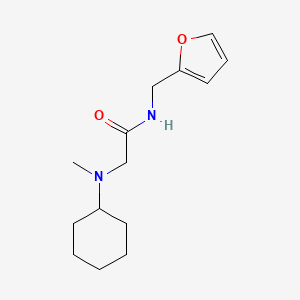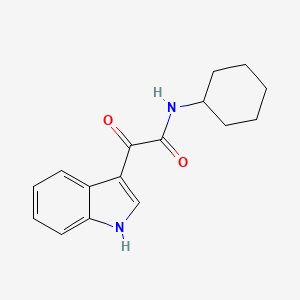
N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide
説明
N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide, commonly known as FHBA, is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol but is insoluble in water. FHBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
科学的研究の応用
FHBA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, FHBA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases like Alzheimer's.
In biochemistry, FHBA has been used as a ligand for the detection and quantification of metal ions like copper and iron. It has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.
In biotechnology, FHBA has been used as a building block for the synthesis of functionalized nanoparticles and as a ligand for the immobilization of enzymes on solid supports.
作用機序
The mechanism of action of FHBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. FHBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to modulate the activity of various kinases like protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
FHBA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate the activity of various enzymes and signaling pathways, which can have a significant impact on cellular processes like gene expression, cell proliferation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using FHBA in lab experiments is its versatility. It can be used in a wide range of applications, including medicinal chemistry, biochemistry, and biotechnology. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using FHBA in lab experiments is its solubility. FHBA is insoluble in water, which can make it challenging to work with in aqueous environments. It is also relatively unstable under certain conditions, which can limit its shelf life and affect its performance in experiments.
将来の方向性
There are several future directions for the research and development of FHBA. One potential direction is the further exploration of its anticancer activity and its potential use as a treatment for various types of cancer. Another potential direction is the development of new methods for the detection and quantification of metal ions using FHBA as a ligand. Additionally, the use of FHBA as a building block for the synthesis of functionalized nanoparticles and as a ligand for the immobilization of enzymes on solid supports has significant potential in biotechnology. Overall, FHBA is a versatile and promising compound that has a wide range of potential applications in various fields of research.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16-10-8-15(9-11-16)19(13-17-7-4-12-22-17)18(21)14-5-2-1-3-6-14/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLOHMDOLRRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4719323.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)

![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)

![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)
